5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
17-benzyl-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-17-7-9-19(10-8-17)25-21-16-29(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)28-27-25/h2-10,13-14,16H,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDXDBRRKPTVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class of compounds, which have garnered attention for their potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can be represented as follows:
This compound features a unique dioxino and pyrazoloquinoline framework that contributes to its biological properties.
Research indicates that compounds within the pyrazoloquinoline family often exhibit their biological effects through various mechanisms:
- Topoisomerase Inhibition : Certain derivatives have been shown to inhibit topoisomerase I and II enzymes, which are critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting cytokine production.
Anticancer Activity
A series of in vitro studies have evaluated the anticancer potential of pyrazoloquinoline derivatives against various cancer cell lines. The following table summarizes the findings related to cytotoxicity and growth inhibition:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | NCI-H23 | < 10 | Topoisomerase II inhibition |
| 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | PC-3 | < 8 | Induction of apoptosis |
| 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | HCT-15 | < 6 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines with mechanisms involving both topoisomerase inhibition and apoptosis induction.
Anti-inflammatory Activity
In addition to anticancer effects, the compound has been evaluated for anti-inflammatory properties. Studies have demonstrated its ability to reduce TNF-α production in human peripheral blood mononuclear cells (PBMCs), highlighting its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Cytotoxicity : A study conducted on a panel of cancer cell lines (including NCI-H23 and PC-3) showed that the compound significantly inhibited cell proliferation with GI50 values below 10 µM. This suggests strong potential for further development as an anticancer therapeutic.
- Case Study on Inflammation : In vitro assays indicated that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-α. This positions it as a candidate for treating inflammatory diseases.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate phenolic and pyrazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
The biological activities of 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline have been investigated in various studies. Notably:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives containing pyrazole moieties demonstrate enhanced activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been linked to increased antibacterial efficacy .
- Antioxidant Properties : Research indicates that this compound may possess antioxidant activities. Antioxidants are crucial in mitigating oxidative stress-related diseases. The ability to scavenge free radicals has been a focal point in evaluating its therapeutic potential .
- Cytotoxicity : Initial cytotoxicity assessments reveal that the compound may inhibit the growth of certain cancer cell lines. This suggests potential applications in cancer therapy; however, further studies are required to elucidate mechanisms and efficacy .
Case Studies and Research Findings
Several studies have documented the applications of 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline:
- Antimicrobial Studies : A comprehensive study involving various synthesized derivatives showed that compounds similar to 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibited notable inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using standard agar diffusion methods .
- In Silico Studies : Computational modeling has been utilized to predict the binding affinity of this compound with various biological targets. Molecular docking studies suggest that it interacts effectively with enzymes involved in metabolic pathways related to cancer .
- Cytotoxicity Testing : In vitro assays on cancer cell lines demonstrated that certain derivatives of this compound could induce apoptosis in cancer cells. The mechanism was linked to the activation of caspases and modulation of apoptosis-related proteins .
Chemical Reactions Analysis
Types of Chemical Reactions
Heterocyclic compounds like 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H- dioxino[2,3-g]pyrazolo[4,3-c]quinoline can participate in various chemical reactions, including:
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Substitution Reactions : These involve replacing functional groups or atoms within the molecule. For example, the benzyl group could be replaced with another alkyl or aryl group.
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Addition Reactions : These are less common in aromatic systems but can occur in non-aromatic parts of the molecule, such as the dioxino ring.
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Ring Opening and Closure Reactions : These reactions can modify the heterocyclic structure, potentially altering its biological activity.
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Oxidation and Reduction Reactions : These can modify the oxidation state of certain atoms within the molecule, affecting its reactivity and properties.
Reaction Conditions and Catalysts
Reaction conditions for synthesizing and modifying such compounds often involve:
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Solvents : Organic solvents like ethanol, dimethylformamide (DMF), or acetonitrile are commonly used.
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Catalysts : Trifluoroacetic acid or sodium hydride may be used to facilitate reactions.
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Temperature and pH Control : Careful control of these parameters is essential for optimizing yields and minimizing side reactions.
Characterization Techniques
To confirm the structure and purity of synthesized compounds, various characterization techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
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Mass Spectrometry (MS) : Helps determine the molecular weight and confirm the presence of specific functional groups.
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Infrared (IR) Spectroscopy : Useful for identifying specific functional groups.
Data Tables
Given the specificity of the compound and the lack of detailed literature, the following table provides a general overview of potential chemical reactions and conditions that might be applicable:
| Reaction Type | Conditions | Potential Products |
|---|---|---|
| Substitution | Organic solvents, catalysts like trifluoroacetic acid | Modified alkyl or aryl substituents |
| Addition | Mild conditions, specific reagents | Adducts with functional groups |
| Ring Opening/Closure | Acidic or basic conditions, heat | Modified ring systems |
| Oxidation/Reduction | Oxidizing/reducing agents, controlled temperature | Altered oxidation states |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. Pyrazolo[4,3-c]quinolines without fused dioxino rings
- 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a): Exhibits potent anti-inflammatory activity (IC50 = 0.39 µM against LPS-induced NO production) but high cytotoxicity (9% cell survival at 10 µM) .
- 2-Phenyl-2H-pyrazolo[4,3-c]quinoline (9a): Synthesized via Fe-AcOH-mediated reductive cyclization, with IR spectral data confirming C=N stretching at 1605 cm<sup>−1</sup> .
Key Differences :
- The target compound’s [1,4]dioxino ring enhances rigidity and may reduce metabolic degradation compared to non-fused analogues like 2a or 9a .
- Substitution at the 5-position (benzyl vs. hydrogen or methyl groups) alters steric bulk and lipophilicity, affecting receptor binding .
Pyrazolo[3,4-b]quinolines
- 9-(Furan-2-carbonyl)-3,7,7-trimethyl-substituted phenyl derivatives (P1–P10): Synthesized via three-step reactions involving dimedone and 3-amino-5-methyl pyrazole. These derivatives show β-glucuronidase inhibition but lack anti-inflammatory data .
- 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines: Synthesized via multicomponent reactions using L-proline; however, initial synthetic claims were later disputed, requiring alternative methods for validation .
Key Differences :
- Pyrazolo[4,3-c]quinolines generally exhibit stronger anti-inflammatory activity than pyrazolo[3,4-b]quinolines, as evidenced by IC50 values in RAW 264.7 cells .
Substituted Derivatives with Similar Pharmacophores
Pharmacological and Physicochemical Properties
- Lipophilicity: The benzyl and 4-methylphenyl groups in the target compound likely increase logP compared to unsubstituted pyrazoloquinolines, enhancing membrane permeability .
- Metabolic Stability: The [1,4]dioxino ring may reduce oxidative metabolism, extending half-life relative to non-fused analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via pyrazolo[4,3-c]quinoline scaffold modification. A common approach involves starting with 2,4-dichloroquinoline-3-carbonitrile derivatives and introducing substituents via nucleophilic substitution or cyclization reactions. Optimization requires Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example, ultrasonic-assisted synthesis (e.g., ethanol/KOH systems under 5-minute sonication) improves reaction efficiency by enhancing mixing and reducing side reactions . Statistical methods (e.g., response surface methodology) can identify critical parameters and minimize experimental trials .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, methylphenyl groups at δ 2.3–2.5 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy.
- X-ray crystallography : Resolve fused heterocyclic systems and confirm stereochemistry. Computational tools (e.g., DFT calculations at B3LYP/6-31G* level) can validate hypothetical conformations against experimental data .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : Screen solvents using Hansen solubility parameters (HSPs). Polar aprotic solvents (e.g., DMSO, DMF) typically enhance solubility for fused heterocycles. Stability studies require accelerated degradation tests under varying pH (1–13), temperature (25–60°C), and light exposure. High-performance liquid chromatography (HPLC) with photodiode array detection monitors degradation products .
Advanced Research Questions
Q. How can computational methods predict reaction mechanisms for synthesizing pyrazoloquinoline derivatives?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and reaction pathways. For example:
- Reaction path searches : Identify intermediates using intrinsic reaction coordinate (IRC) analysis.
- Energy profiles : Compare activation energies for competing pathways (e.g., cyclization vs. dimerization).
- DFT-based docking : Predict binding affinities if the compound targets enzymes (e.g., cholinesterase). Integrate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. How should researchers resolve contradictions in reported bioactivity data for pyrazoloquinoline analogs?
- Methodological Answer : Conduct meta-analysis of literature data to identify variables causing discrepancies:
- Assay conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent carriers.
- Structural analogs : Evaluate substituent effects (e.g., amino vs. azido groups at position 3).
- Statistical validation : Apply Bland-Altman plots or Cohen’s κ to assess inter-study reproducibility .
Q. What strategies enhance the therapeutic index of this compound through functional group modification?
- Methodological Answer : Introduce primary amino groups at positions 3 or 4 to improve bioavailability and target selectivity. For example:
- SAR studies : Synthesize analogs with NH2, NO2, or N3 substituents.
- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC50 for kinase targets).
- ADMET prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable pharmacokinetics .
Q. How can heterogeneous catalysis improve the scalability of pyrazoloquinoline synthesis?
- Methodological Answer : Replace homogeneous catalysts (e.g., AcOH) with immobilized systems:
- Supported catalysts : Use silica-bound Lewis acids (e.g., Fe3O4@SiO2-SO3H) for recyclability.
- Continuous flow reactors : Optimize residence time and temperature for higher yields.
- Green metrics : Calculate E-factor and atom economy to benchmark sustainability .
Q. What experimental and computational approaches characterize polymorphism in this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns of recrystallized forms (e.g., from ethanol vs. acetonitrile).
- DSC/TGA : Identify thermal transitions (melting points, decomposition).
- Crystal structure prediction (CSP) : Use software like Mercury or Polymorph Predictor to model stable polymorphs .
Q. How can in silico models predict the environmental fate or toxicity of this compound?
- Methodological Answer :
- QSAR models : Apply EPI Suite or TEST software to estimate biodegradation half-lives or LC50 values.
- Molecular dynamics (MD) : Simulate interactions with biological membranes (e.g., POPC lipid bilayers).
- Ecotoxicity databases : Cross-reference with CompTox Dashboard for hazard prioritization .
Tables for Key Data
Table 1 : Optimized Synthetic Conditions Using DoE
| Parameter | Range Tested | Optimal Value | Effect on Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | +25 |
| Catalyst Loading | 1–5 mol% | 3 mol% | +18 |
| Solvent (EtOH:DMSO) | 70:30–90:10 | 80:20 | +12 |
| Source: Adapted from |
Table 2 : Computational vs. Experimental Bond Lengths (Å)
| Bond | DFT (B3LYP/6-31G*) | X-ray Crystallography | Deviation |
|---|---|---|---|
| C5-N6 | 1.34 | 1.33 | 0.01 |
| N7-C8 | 1.45 | 1.46 | 0.01 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
